molecular formula C7H5BrF3NO B1405485 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol CAS No. 1227580-00-8

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Cat. No. B1405485
CAS RN: 1227580-00-8
M. Wt: 256.02 g/mol
InChI Key: TZGCEMCUWMOBJG-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-Bromo-5-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the use of iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(trifluoromethyl)pyridine is represented by the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 .

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-(trifluoromethyl)pyridine derivatives have been characterized through spectroscopic methods, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies employing Density Functional Theory (DFT) have optimized the geometric structure and calculated vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. These compounds have shown potential for antimicrobial activities and DNA interaction, highlighting their utility in biomedical research and material science (Vural & Kara, 2017).

Catalytic Applications

The synthesis and characterization of derivatives have been explored for their potential in catalysis, particularly in methoxycarbonylation reactions and as ligands in palladium complexes. These compounds demonstrate high activity and selectivity in reactions crucial for organic synthesis and industrial applications, offering insights into the development of more efficient and selective catalytic systems (De Pater et al., 2005).

Metalation and Functionalization

Research has also focused on the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. Such studies provide a foundation for regioexhaustive functionalization, offering pathways to synthesize a variety of carboxylic acids and further derivatized products. This area of research has implications for the synthesis of complex molecules and pharmaceuticals, demonstrating the versatility of these compounds in organic synthesis (Cottet et al., 2004).

Methylation and Hydrogen Borrowing

A novel catalytic method that introduces a methyl group onto the aromatic ring of pyridines through hydrogen borrowing has been described. This method utilizes methanol and formaldehyde as key reagents, indicating a significant advancement in the functionalization of pyridines and potentially broadening the scope of their applications in organic chemistry and drug discovery (Grozavu et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of melatonin analogues from furo[2,3-b]- and [2,3-c]pyridines showcases the potential of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol derivatives in medicinal chemistry. These studies not only provide new methodologies for synthesizing complex heterocyclic compounds but also contribute to the discovery and development of novel therapeutic agents (Poel et al., 2002).

Safety and Hazards

The compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It poses hazards to the respiratory system .

Future Directions

Trifluoromethylpyridines, including 2-Bromo-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are expected to have many novel applications in the future .

properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGCEMCUWMOBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245624
Record name 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227580-00-8
Record name 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227580-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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